![molecular formula C23H30ClN3O2S B6480757 N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride CAS No. 1216473-34-5](/img/structure/B6480757.png)
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride
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Description
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.1747261 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C22H26ClF2N3OS
- Molecular Weight : 454.0 g/mol
- IUPAC Name : this compound
- Purity : Typically 95%.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer, antibacterial, and antioxidative properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Antibacterial Activity
Research indicates that derivatives of benzothiazole can possess antibacterial properties. For example, certain compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Compound | Bacteria Tested | MIC (µM) | Reference |
---|---|---|---|
Benzothiazole derivative | E. faecalis | 8 | |
Benzothiazole derivative | S. aureus | 32 |
These results imply a promising avenue for developing antibacterial agents from benzothiazole derivatives.
Antioxidative Activity
The antioxidative capabilities of related compounds have also been evaluated. Some derivatives have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Case Studies and Clinical Applications
A notable application of related compounds is their use in imaging techniques for cancer detection. For instance, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide has been used as a tracer in malignant melanoma detection. Clinical studies revealed moderate uptake in tumors and metastases, which was superior to traditional imaging methods like technetium scintigraphy .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.ClH/c1-6-25(7-2)13-14-26(22(27)18-9-8-10-19(15-18)28-5)23-24-21-17(4)16(3)11-12-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOZNQGXXDYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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